Product packaging for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine(Cat. No.:)

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Cat. No.: B249095
M. Wt: 298.4 g/mol
InChI Key: KWLJUQMYUXZWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The synthesis and evaluation of compounds like 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine are driven by the established pharmacological importance of its chemical building blocks.

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and privileged scaffold in drug design. nih.gov Its prevalence is due to a combination of favorable physicochemical properties and its ability to serve as a versatile linker or pharmacophore. mdpi.com Piperazine derivatives exhibit a remarkably broad spectrum of biological activities, making them a focal point of research for a multitude of therapeutic applications. researchgate.net

The two nitrogen atoms of the piperazine core can be functionalized, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. nih.govmdpi.com This structural flexibility has led to the development of numerous successful drugs across different therapeutic areas.

Key Therapeutic Areas for Piperazine Derivatives:

Therapeutic AreaExamples of Pharmacological Activity
Central Nervous System Antipsychotic, antidepressant, anxiolytic, and sigma receptor modulation. nih.gov
Infectious Diseases Antibacterial, antifungal, and anthelmintic. humanjournals.com
Oncology Anticancer and antiproliferative. nih.gov
Inflammatory Diseases Anti-inflammatory and antihistaminic. nih.gov
Cardiovascular Diseases Antihypertensive.

The benzylpiperazine substructure, in particular, has been a template for compounds with central nervous system activity. nih.gov The introduction of substituents on the benzyl (B1604629) ring, such as the ethyl group in the case of this compound, can significantly influence the compound's interaction with biological targets.

The furoyl group, derived from furan-2-carboxylic acid, is another important pharmacophore in medicinal chemistry. The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are known to possess a wide array of biological activities. The incorporation of a furoyl moiety into a molecule can influence its binding affinity to various enzymes and receptors.

Research has highlighted the role of furoyl-containing compounds in several therapeutic contexts. For instance, derivatives of 1-(2-furoyl)piperazine (B32637) have been investigated for their potential in treating type 2 diabetes and Alzheimer's disease. nih.gov Furthermore, studies on berberine (B55584) derivatives have shown that the inclusion of a furoyl piperazine substituent can enhance anticancer activity. nih.gov A series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides have also been synthesized and demonstrated potent antibacterial potential. nih.gov The precursor, 1-(2-furoyl)piperazine, is a known chemical intermediate used in the synthesis of various biologically active molecules. sigmaaldrich.comchemicalbook.com

Reported Biological Activities of Furoyl Derivatives:

Biological ActivityContext
Anticancer Enhanced activity in berberine derivatives with a furoyl piperazine substituent. nih.gov
Antibacterial Potent activity in 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides. nih.gov
Enzyme Inhibition Potential for inhibition of enzymes related to type 2 diabetes and Alzheimer's disease. nih.gov
Metal Ion Chelation 1-(2-furoyl)piperazine appended to a calix nih.govarene has shown selectivity for certain metal ions. tandfonline.com

Given the absence of dedicated studies on this compound, there is a clear imperative for foundational research to characterize its physicochemical properties and to screen for a range of biological activities. The synthesis of this compound can be hypothetically achieved through the acylation of 1-(4-ethylbenzyl)piperazine (B1269168) with 2-furoyl chloride, a common synthetic route for this class of compounds.

The established pharmacological profiles of its constituent moieties suggest several promising avenues for investigation:

Antimicrobial Activity: Based on the potent antibacterial properties of other 2-furoyl-piperazine derivatives, screening against a panel of Gram-positive and Gram-negative bacteria is warranted. nih.gov

Anticancer Potential: The known anticancer effects of some furoyl piperazine compounds suggest that this compound should be evaluated for its cytotoxic activity against various cancer cell lines. nih.govnih.gov

Central Nervous System Effects: The presence of the 4-ethylbenzylpiperazine scaffold points towards potential interactions with CNS targets, such as sigma receptors or monoamine transporters. nih.govnih.gov

Enzyme Inhibition Studies: Investigating the inhibitory potential against enzymes implicated in diseases like Alzheimer's or type 2 diabetes could reveal novel therapeutic applications. nih.gov

Future research should focus on the synthesis, structural elucidation, and a broad-based biological evaluation of this compound to determine its potential as a lead compound in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O2 B249095 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C18H22N2O2/c1-2-15-5-7-16(8-6-15)14-19-9-11-20(12-10-19)18(21)17-4-3-13-22-17/h3-8,13H,2,9-12,14H2,1H3

InChI Key

KWLJUQMYUXZWAF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Synthetic Strategies and Chemical Synthesis of 1 4 Ethylbenzyl 4 2 Furoyl Piperazine

Elucidation of Synthetic Pathways Towards the 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Scaffold

The most logical and commonly employed synthetic pathway to this compound involves a two-step sequence starting from piperazine (B1678402). This strategy is outlined as follows:

N-Acylation: The first step is the selective mono-acylation of piperazine with a 2-furoyl group. This reaction yields the key intermediate, 1-(2-furoyl)piperazine (B32637). This is a crucial step as it differentiates the two nitrogen atoms of the piperazine ring, allowing for selective functionalization in the subsequent step. The presence of the electron-withdrawing furoyl group deactivates the adjacent nitrogen atom, making the other nitrogen more nucleophilic and available for the next reaction.

N-Alkylation: The second step is the N-alkylation of the intermediate 1-(2-furoyl)piperazine with a suitable 4-ethylbenzyl halide, typically 4-ethylbenzyl chloride or bromide. This reaction forms the final product, this compound. This alkylation is a standard nucleophilic substitution reaction where the secondary amine of the piperazine intermediate attacks the benzylic carbon of the 4-ethylbenzyl halide.

An alternative, though less common, pathway could involve the initial N-alkylation of piperazine with 4-ethylbenzyl chloride to form 1-(4-ethylbenzyl)piperazine (B1269168), followed by N-acylation with 2-furoyl chloride. However, this route is often more challenging to control, as the initial alkylation can lead to di-alkylation products, and the subsequent acylation might not be as selective.

Precursor and Intermediate Syntheses in the Formation of this compound (e.g., 2-furoyl-1-piperazine)

The synthesis of the key intermediate, 1-(2-furoyl)piperazine, is well-documented. google.comprepchem.comgoogle.com A common method involves the reaction of piperazine or its hydrate (B1144303) with 2-furoyl chloride. google.comprepchem.com To achieve mono-acylation and prevent the formation of the di-acylated byproduct, the reaction is typically carried out under controlled pH conditions. For instance, piperazine hexahydrate can be dissolved in water and the pH adjusted to 4.5 with hydrochloric acid. 2-furoyl chloride is then added concurrently with a base, such as a sodium hydroxide (B78521) solution, to maintain the pH at 4.5. prepchem.com This careful control of pH is essential for selective acylation.

Another described method involves reacting an alcoholic solution of anhydrous piperazine with 2-furoyl chloride under a nitrogen atmosphere. google.com Purification of the resulting 1-(2-furoyl)piperazine can be achieved by extraction with an organic solvent like chloroform, followed by distillation or precipitation as a hydrochloride salt to remove any unreacted piperazine. google.comprepchem.com

Starting MaterialsReagents and ConditionsProductReference
Piperazine hexahydrate, 2-furoyl chlorideH2O, 6N HCl, 10% NaOH, pH 4.5, 1 hr, then pH 8.5, continuous extraction with chloroform1-(2-furoyl)piperazine prepchem.com
Anhydrous piperazine, 2-furoyl chlorideAlcoholic solution, nitrogen atmosphere1-(2-furoyl)piperazine google.com
Piperazine, 2-furoyl chlorideInert organic solvent (e.g., chloroform), HCl gas1-(2-furoyl)piperazine hydrochloride google.com

Optimization of Reaction Conditions for Efficient Synthesis

The efficiency of the synthesis of this compound can be optimized by carefully controlling the reaction conditions for both the acylation and alkylation steps.

For the N-acylation step:

Stoichiometry: Using a slight excess of piperazine can help to minimize the formation of the di-acylated product.

pH Control: As mentioned, maintaining a slightly acidic pH (around 4.5-5.5) is crucial for selective mono-acylation. prepchem.comprepchem.com

Solvent: The choice of solvent can influence the reaction rate and selectivity. While aqueous conditions are common, the use of buffered solutions or biphasic systems can also be effective. google.com

Temperature: The reaction is typically carried out at or below room temperature to control the reactivity of the acyl chloride.

For the N-alkylation step:

Base: A suitable base, such as potassium carbonate or triethylamine, is generally required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.

Solvent: A polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) is often used to facilitate the nucleophilic substitution. nih.gov

Temperature: The reaction may be heated to increase the rate of alkylation, with typical temperatures ranging from room temperature to reflux.

Leaving Group: The choice of the leaving group on the benzyl (B1604629) moiety (e.g., chloride vs. bromide) can affect the reaction rate, with bromide generally being a better leaving group.

Derivatization Approaches from the Core this compound Structure

The core structure of this compound offers several positions for further derivatization to explore structure-activity relationships for various applications.

Modification of the Furan (B31954) Ring: The furan ring can be modified through electrophilic substitution reactions, although the electron-withdrawing effect of the carbonyl group can make this challenging. An alternative is to start with a substituted 2-furoic acid to introduce desired functionalities. For example, using tetrahydro-2-furoyl chloride would result in a saturated heterocyclic ring. nih.gov

Modification of the Ethylbenzyl Moiety: The ethyl group on the benzyl ring can be replaced with other alkyl groups to study the effect of steric bulk and lipophilicity. The aromatic ring itself can be further substituted. For instance, derivatives with different substituents on the phenyl ring can be synthesized by starting with the appropriately substituted benzyl halide.

Modification at the Piperazine Ring: While the nitrogen atoms are already substituted, it is conceivable to perform reactions on the carbon atoms of the piperazine ring, for example, through C-H activation methodologies, although this is a more advanced and less common approach. mdpi.combeilstein-journals.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, publicly available experimental data for the advanced spectroscopic and analytical characterization of the compound this compound is not available. The search included queries for Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared), high-resolution mass spectrometry, and elemental analysis.

While data exists for structurally related compounds—such as the precursor 1-(2-furoyl)piperazine biosynth.com and the simpler analog 1-benzylpiperazine nih.govchemicalbook.comnist.gov—this information is not directly applicable to the target molecule. Using data from different molecules would not provide a scientifically accurate characterization of this compound and would violate the principles of precise chemical analysis.

The generation of a thorough and accurate scientific article as requested is contingent on the availability of published research findings. Without access to experimental spectra and analytical results for this specific compound, the creation of the detailed sections and data tables outlined in the prompt cannot be fulfilled at this time. Further empirical research and publication would be required to provide the specific characterization data requested.

Computational Chemistry and Molecular Modeling of 1 4 Ethylbenzyl 4 2 Furoyl Piperazine for Biological Target Interaction

In Silico Ligand-Protein Docking Studies for Identifying Potential Therapeutic Targets

In silico ligand-protein docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, this approach is instrumental in identifying potential therapeutic targets by screening it against a library of known protein structures. The piperazine (B1678402) core is a versatile pharmacophore found in drugs targeting a wide array of biological systems. nih.gov

Computational docking studies on analogous piperazine derivatives have revealed interactions with various receptors and enzymes. For instance, derivatives of piperazine have been docked against the androgen receptor, suggesting a potential role in prostate cancer therapy. nih.gov Other studies have explored the interaction of piperazine-containing compounds with neurological targets such as the GABA-A receptor and the 5-HT1A serotonin receptor, indicating possible applications in treating anxiety and other central nervous system disorders. nih.gov Furthermore, piperazine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease, and monoamine oxidase-A (MAO-A), a target for antidepressants. nih.govnih.govmdpi.com

Given the structural motifs present in this compound—the ethylbenzyl group, the piperazine ring, and the furoyl moiety—it is plausible that this compound could exhibit affinity for a range of targets. Docking studies would be essential to generate hypotheses about its primary biological targets, which could then be validated through experimental assays. The predicted binding affinities, typically expressed as a docking score or binding energy, can help prioritize which protein-ligand complexes warrant further investigation.

Table 1: Potential Therapeutic Targets for Piperazine Derivatives Identified Through In Silico Docking
Potential TargetTherapeutic AreaReference Compound Type
Androgen ReceptorOncology (Prostate Cancer)Arylpiperazine derivatives nih.gov
Sigma-1 ReceptorNeurodegenerative Diseases, Psychiatric DisordersPiperidine/piperazine-based compounds nih.gov
GABA-A ReceptorAnxiety, EpilepsyPiperazine derivatives nih.gov
5-HT1A ReceptorAnxiety, DepressionPiperazine derivatives nih.gov
Acetylcholinesterase (AChE)Alzheimer's DiseasePiperazine derivatives nih.gov
Monoamine Oxidase-A (MAO-A)DepressionThiazolylhydrazine-piperazine derivatives nih.govmdpi.com
TyrosinaseHyperpigmentation DisordersPiperazine derivatives with a 1,2,4-triazole nucleus researchgate.net
UreaseGastrointestinal and Urinary Tract InfectionsBenzimidazole-piperazine derivatives nih.gov

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can elucidate these relationships for a series of compounds. mdpi.com For this compound, a computational SAR analysis would involve synthesizing and testing a library of analogs with systematic modifications to its core structure.

Key areas for modification on the this compound scaffold would include:

The Ethylbenzyl Group: Altering the position and nature of the substituent on the benzyl (B1604629) ring could probe the importance of steric and electronic properties for target binding. For example, moving the ethyl group to the meta or ortho position, or replacing it with other alkyl or electron-withdrawing/donating groups.

The Furoyl Moiety: Replacing the furan (B31954) ring with other aromatic or heteroaromatic systems could explore the role of this group in binding interactions.

The Piperazine Core: While generally a critical part of the pharmacophore, minor modifications could be explored, though this is often less common in SAR studies of piperazine-containing drugs.

Computational SAR studies on other piperazine series have demonstrated the importance of specific structural features. For example, in a series of acylsulfonylpiperazine derivatives, the nature of the substituent on the sulfonyl group was found to significantly impact antiproliferative activity. researchgate.net Similarly, for piperazine derivatives targeting FAAH, modifications to the urea and thiazole moieties led to the identification of a potent and bioavailable inhibitor. nih.gov These studies often employ molecular descriptors that quantify various physicochemical properties of the molecules to build predictive QSAR models.

Table 2: Key Structural Modifications in Piperazine Derivatives and Their Potential Impact on Activity from Analogous SAR Studies
Structural Moiety in this compoundPotential Modifications for SAR StudyObserved Importance in Analogous Piperazine Series
4-Ethylbenzyl GroupVarying substituent position (ortho, meta, para); Changing substituent nature (e.g., methyl, propyl, halogen, methoxy)Substituents on the benzyl ring can significantly influence binding affinity and selectivity for various targets. nih.gov
Piperazine RingIntroduction of substituents on the ring carbonsThe piperazine ring is often a key pharmacophoric element responsible for crucial interactions with the target protein. nih.gov
2-Furoyl GroupReplacement with other acyl groups (e.g., benzoyl, thenoyl, nicotinoyl); Substitution on the furan ringThe nature of the acyl group attached to the piperazine nitrogen is critical for the biological activity of many piperazine-based compounds. researchgate.net

Prediction of Binding Modes and Interaction Dynamics

Understanding how a ligand binds to its target at an atomic level is crucial for rational drug design. Computational docking and molecular dynamics simulations can predict the most likely binding mode of this compound within the active site of a potential protein target. These predictions can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or pi-pi stacking.

For piperazine derivatives, the protonated nitrogen of the piperazine ring often forms a crucial salt bridge or hydrogen bond with an acidic residue in the binding pocket. The aromatic rings, such as the ethylbenzyl and furoyl groups in the target compound, are likely to engage in hydrophobic and pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.

For example, in docking studies of piperazine derivatives with the sigma-1 receptor, the piperidine nitrogen was identified as a key positively ionizable functionality, with the aromatic tails occupying hydrophobic pockets. nih.gov Similarly, in studies of piperazine-based inhibitors of MAO-A, specific hydrogen bonds and hydrophobic interactions with the enzyme's active site were identified as being critical for potent inhibition. nih.govmdpi.comresearchgate.net The predicted binding mode of this compound would provide a structural hypothesis for its mechanism of action and guide further optimization efforts.

Advanced Molecular Simulations (e.g., Molecular Dynamics Simulations) to Understand Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the complex over time. nih.gov MD simulations can be used to assess the stability of the predicted binding pose, explore conformational changes in both the ligand and the protein upon binding, and calculate binding free energies.

For a promising docked pose of this compound with a potential target, an MD simulation would be initiated to observe the behavior of the complex in a simulated physiological environment. Key parameters to analyze from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

MD simulations have been successfully applied to study various piperazine-ligand complexes. For example, simulations of piperazine-based compounds with the sigma-1 receptor helped to confirm the stability of the docked poses and identify crucial interacting amino acid residues. nih.gov In another study, MD simulations of piperazine-activated solutions were used to understand the molecular mechanisms of carbon dioxide absorption. uib.noresearchgate.net Such simulations would be invaluable for refining the understanding of the interaction between this compound and its putative biological targets, providing a more accurate prediction of its binding affinity and mechanism of action.

In Vitro Biological Activity Profiling and Mechanistic Investigations of 1 4 Ethylbenzyl 4 2 Furoyl Piperazine and Its Derivatives

Evaluation of Enzyme Inhibitory Potentials

The capacity of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine derivatives to modulate the activity of various enzymes has been a key area of investigation. These studies are crucial for understanding their potential applications in treating a range of pathological conditions.

Cholinesterase Enzyme Inhibition Assays (e.g., Butyrylcholinesterase)

Derivatives based on the 2-furoyl-1-piperazine core structure have demonstrated significant inhibitory activity against butyrylcholinesterase (BChE), an important enzyme target in the study of neurodegenerative diseases like Alzheimer's. researchgate.net In a study focused on a series of synthesized 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, several compounds exhibited potent BChE inhibition.

Notably, the derivative N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide was identified as the most active inhibitor in the series, with an IC50 value of 0.82 ± 0.001 μM. researchgate.net This potency was found to be slightly superior to that of the reference standard, Eserine, which presented an IC50 value of 0.85 ± 0.0001 μM. researchgate.net Another derivative, N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, also showed strong inhibition with an IC50 of 0.91 ± 0.003 μM. These findings highlight the potential of this chemical scaffold in the development of effective cholinesterase inhibitors.

Table 1: Butyrylcholinesterase Inhibitory Activity of 2-Furoyl-Piperazine Derivatives

Compound ID Substitution on N-phenyl ring IC50 (μM) ± SD
5a Unsubstituted 8.32 ± 0.005
5b 4-Ethyl 0.82 ± 0.001
5c 4-Ethoxy 115.63 ± 0.01
5d 4-Hydroxy-3-methoxy 141.23 ± 0.03
5e 2,4-Dichloro 3.41 ± 0.002
5f 2,5-Dichloro 4.51 ± 0.006
5g 2-Methyl-3-chloro 76.81 ± 0.02
5h 2-Ethyl-6-methyl 0.91 ± 0.003
Eserine Reference Standard 0.85 ± 0.0001

Data sourced from reference

Exploration of Other Relevant Enzyme Systems (e.g., α-Glucosidase, Urease)

The therapeutic potential of piperazine-containing compounds extends to other enzyme systems. For instance, various piperazine (B1678402) derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making it a target for managing type 2 diabetes. nih.govresearchgate.net Specifically, 2-furoic piperazide derivatives have been identified and tested for their potential as α-glucosidase inhibitors. mdpi.com These compounds are explored for their ability to bind to allosteric sites near the enzyme's active site, offering a noncompetitive inhibition mechanism. nih.govresearchgate.net

Urease is another enzyme of interest, particularly due to its role as a virulence factor in bacterial infections, such as those caused by Helicobacter pylori. nih.gov While the broader class of heterocyclic compounds is being explored for urease inhibition, specific inhibitory data for this compound and its direct derivatives against α-glucosidase and urease are not detailed in the available literature.

Assessment of Antimicrobial Activity

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govijbpas.com Derivatives of this compound have been evaluated for their ability to combat clinically relevant pathogens and disrupt microbial communities.

Antibacterial Activity against Clinically Relevant Pathogens

A series of novel 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides has been synthesized and assessed for antibacterial efficacy. nih.gov The study confirmed that all synthesized molecules displayed activity against a variety of both Gram-positive and Gram-negative bacterial strains. nih.gov Among the tested compounds, certain derivatives showed particularly excellent Minimum Inhibitory Concentration (MIC) values, indicating strong antibacterial potential. nih.gov Similarly, other research on derivatives such as 1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)-piperazin-1-yl] demonstrated superior antibacterial activity against specific plant pathogens when compared to the antibiotic norfloxacin. ijbpas.com

Inhibition of Microbial Biofilm Formation

Bacterial biofilms are surface-attached communities of bacteria that exhibit high resistance to conventional antibiotics and host immune responses, contributing to persistent infections. nih.govku.edu The development of agents that can inhibit biofilm formation is a critical therapeutic strategy. nih.gov Small molecules containing moieties like furanone and imidazole have been shown to inhibit or disperse bacterial biofilms. nih.gov While piperazine-based compounds, specifically diketopiperazines, have been reported to modulate the quorum-sensing systems that bacteria use to coordinate biofilm formation, specific studies detailing the anti-biofilm activity of this compound or its close derivatives have not been prominently reported. researchgate.net

Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of a chemical scaffold. For the derivatives of 2-furoyl-piperazine, SAR analyses have provided valuable insights, particularly concerning their enzyme inhibitory effects.

The investigation of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as butyrylcholinesterase inhibitors offers a clear SAR profile. The data reveals that the nature and position of the substituent on the N-phenyl ring dramatically influence inhibitory potency.

High Potency Groups : The presence of a 4-ethylphenyl group on the benzamide resulted in the most potent compound (IC50 of 0.82 μM), suggesting that a small, lipophilic alkyl group at the para position is highly favorable for activity. researchgate.net A 2-ethyl-6-methylphenyl substitution also conferred high potency (IC50 of 0.91 μM).

Moderate Potency Groups : Dichloro-substituted derivatives showed moderate activity, with 2,4-dichloro (IC50 of 3.41 μM) and 2,5-dichloro (IC50 of 4.51 μM) substitutions being more effective than an unsubstituted phenyl ring (IC50 of 8.32 μM).

Low Potency Groups : The introduction of polar, bulky groups, such as 4-ethoxy (IC50 of 115.63 μM) and 4-hydroxy-3-methoxy (IC50 of 141.23 μM), led to a significant decrease in inhibitory activity.

These relationships indicate that lipophilicity and the specific placement of substituents on the aromatic ring are critical determinants of the biological activity for this class of compounds. The general principle that slight modifications to the piperazine nucleus can lead to distinguishable differences in pharmacological activities is well-supported across various studies on piperazine derivatives. researchgate.net

Insufficient Data to Generate Article on this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific data to construct a detailed scientific article on "this compound" and its derivatives that adheres to the user's strict outline.

The requested article structure necessitates in-depth information regarding:

Correlating Structural Modifications of this compound Analogues with Biological Outcomes: This requires specific biological activity data (e.g., IC₅₀, Kᵢ values) for a series of analogues where the ethylbenzyl and furoyl moieties are systematically altered.

Rational Design Principles for Enhanced Efficacy: This section would need to be based on structure-activity relationship (SAR) studies of the specific compound scaffold to derive principles for improving its biological activity.

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects: This requires detailed mechanistic studies, such as target identification, binding assays, and cellular pathway analysis for the compound .

The conducted searches yielded general information on the broad class of piperazine-containing compounds, highlighting their versatility as a scaffold in medicinal chemistry and their application in developing agents for various diseases, including cancer, central nervous system disorders, and infectious diseases. nih.govresearchgate.nettubitak.gov.trnih.gov The search results discuss general principles of rational drug design and have provided examples of SAR for other, structurally distinct classes of piperazine derivatives. nih.govresearchgate.netnih.gov

However, no studies were identified that specifically investigate "this compound" or a closely related series of analogues. Without this foundational research data, it is not possible to generate the detailed, informative, and scientifically accurate content required for the specified sections and subsections. Constructing the article would require speculation and extrapolation from unrelated compound classes, which would violate the core instruction to focus solely on the requested topics and maintain scientific accuracy. Therefore, the request cannot be fulfilled at this time.

Conclusion and Future Academic Perspectives on 1 4 Ethylbenzyl 4 2 Furoyl Piperazine Research

Synthesis of Current Academic Understanding of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions. rdd.edu.iq This structure imparts unique properties, including the ability to modulate aqueous solubility and bioavailability of drug candidates. researchgate.netnih.gov The two nitrogen atoms provide sites for substitution, allowing for the creation of a vast library of derivatives with diverse pharmacological activities. nih.gov

The 1,4-disubstituted piperazine structure is a common feature in many approved drugs. nih.gov The nature of the substituents on the nitrogen atoms dictates the biological activity of the resulting molecule. For instance, an arylpiperazine moiety is a key component in several central nervous system (CNS) active drugs, while N-alkylation is a common strategy to produce kinase inhibitors. nih.gov

The 2-furoyl group, a derivative of furan-2-carboxylic acid, is known to be a component in various biologically active compounds. For example, 1-(2-Furoyl)piperazine (B32637) is a known inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. biosynth.com It has also been used as a synthetic intermediate for creating compounds with antibacterial or α1-adrenoceptor antagonist activities. nih.gov The benzylpiperazine structure is associated with stimulant effects on the central nervous system. unodc.org

The combination of these fragments in this compound suggests a molecule with potential for complex biological activity, warranting further investigation.

Unexplored Research Avenues and Potential Applications

The versatility of the piperazine scaffold means that many research avenues remain to be explored. researchgate.net While piperazine derivatives have been extensively studied for their CNS, anticancer, and antimicrobial activities, other potential applications are emerging. nih.govresearchgate.net

Potential Therapeutic Areas:

Neurodegenerative Diseases: Given the prevalence of piperazine derivatives in CNS-active drugs, exploring novel compounds for diseases like Alzheimer's and Parkinson's is a promising area. nih.gov The ability to modulate multiple targets, a feature of some piperazine compounds, could be advantageous in treating these complex diseases. nih.gov

Pain Management: Dual-target antagonists involving the piperazine structure have shown promise in preclinical models of pain, suggesting a new therapeutic approach. nih.gov

Metabolic Disorders: Some studies have indicated the potential of piperazine-containing compounds in the treatment of diabetes and its complications. researchgate.net

The development of multi-target ligands, where a single molecule interacts with multiple biological targets, is a growing field in drug discovery. nih.gov The piperazine scaffold is well-suited for this approach due to its ability to be functionalized with different pharmacophores. nih.gov

Methodological Advancements in the Study of Piperazine-Based Compounds

Recent years have seen significant advancements in both the synthesis and analysis of piperazine-based compounds.

Synthetic Methodologies:

C-H Functionalization: Traditionally, modifying the carbon atoms of the piperazine ring was challenging. However, recent developments in photoredox catalysis have enabled direct C-H functionalization, allowing for the synthesis of novel, complex piperazine structures. mdpi.com

Flow Chemistry: The use of microreactors in photoredox reactions has facilitated the automation and scalability of piperazine synthesis, which is beneficial for industrial applications. mdpi.com

Solid-Phase Synthesis: The use of resin-supported piperazin-1-ium (B1237378) cations has provided a simplified and chemoselective method for preparing monosubstituted piperazines. muni.cz

Analytical Techniques:

Chromatography and Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial for the detection and quantification of piperazine derivatives in various matrices, including biological samples. mdpi.com LC-MS, in particular, offers high sensitivity and selectivity. researchgate.netmdpi.com

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for the structural elucidation of newly synthesized piperazine compounds. nih.govunodc.org

X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of piperazine derivatives, which is essential for understanding their interaction with biological targets. mdpi.com

These methodological advancements are critical for driving the discovery and development of new piperazine-based therapeutic agents.

Table of Research Findings on Piperazine Derivatives

Compound Class Biological Activity Key Research Finding Reference
N-Arylpiperazines CNS activity Key scaffold for receptor modulators. nih.gov
N-Alkylpiperazines Kinase inhibition Used in the development of anticancer drugs. nih.gov
1-(2-Furoyl)piperazine Derivatives Antibacterial, α1-adrenoceptor antagonist Showed potent activity against various bacterial strains and high affinity for α1-adrenoceptors. nih.gov
Benzylpiperazines CNS stimulant Mimic the effects of amphetamines. unodc.org

Table of Analytical Methods for Piperazine Compounds

Technique Application Advantage Reference
LC-MS Detection and quantification in biological samples High sensitivity and selectivity, suitable for complex matrices. researchgate.netmdpi.com
GC-MS Systematic toxicological analysis Established technique, though may require derivatization. mdpi.com
NMR Spectroscopy Structural elucidation Provides detailed information on molecular structure. nih.govmdpi.com
X-ray Crystallography 3D structure determination Essential for understanding drug-receptor interactions. mdpi.com

Table of Mentioned Chemical Compounds

Compound Name
This compound
1-(4-Ethylbenzyl)piperazine (B1269168)
1-(2-Furoyl)piperazine
Piperazine
1-benzylpiperazine (BZP)
1-(3-chlorophenyl)piperazine (mCPP)
1-(3-trifluoromethylphenyl)piperazine (TFMPP)

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